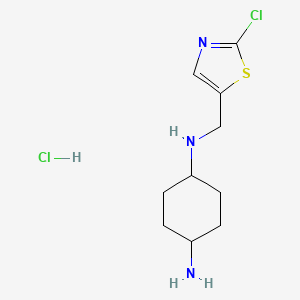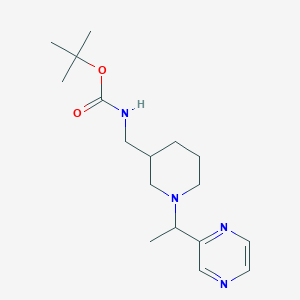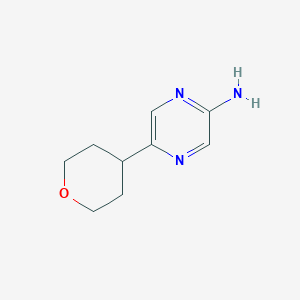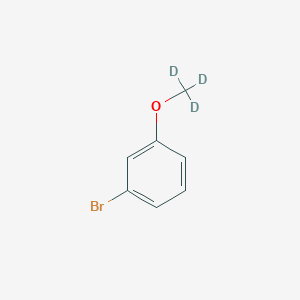
4-Bromo-2-(methoxy-D3)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(methoxy-D3)pyridine is a deuterated derivative of 4-Bromo-2-methoxypyridine, a compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The deuterated version, this compound, is particularly useful in research due to its unique isotopic properties, which can be leveraged in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxy-D3)pyridine typically involves the bromination of 2-methoxypyridine followed by deuteration. One common method includes the use of bromine in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure selective bromination at the 4-position. The deuteration step can be achieved using deuterated reagents like deuterated methanol (CD3OD) in the presence of a base such as sodium hydride (NaH) to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product, which is crucial for its applications in research and development.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-(methoxy-D3)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine atom to a hydrogen atom.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.
Coupling: Palladium catalysts and organoboron reagents for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-2-(methoxy-D3)pyridine, while a Suzuki coupling reaction can produce a biaryl compound.
Aplicaciones Científicas De Investigación
4-Bromo-2-(methoxy-D3)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its isotopic labeling, which allows for precise tracking in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, where its unique properties can enhance performance.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(methoxy-D3)pyridine depends on its specific application. In biological systems, its deuterated nature allows for detailed studies of metabolic processes, as the deuterium atoms can be tracked using spectroscopic techniques. The compound may interact with various molecular targets, such as enzymes or receptors, influencing their activity and providing insights into their function.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-methoxypyridine: The non-deuterated version, commonly used in similar applications but lacks the isotopic labeling benefits.
2-Methoxy-4-chloropyridine: Another halogenated pyridine derivative with similar reactivity but different electronic properties due to the chlorine atom.
4-Bromo-2-hydroxypyridine: A hydroxyl-substituted derivative with different reactivity and applications.
Uniqueness
4-Bromo-2-(methoxy-D3)pyridine stands out due to its deuterium labeling, which provides unique advantages in research applications, such as enhanced stability and the ability to trace metabolic pathways with high precision. This makes it a valuable tool in both chemical synthesis and biological studies.
Propiedades
IUPAC Name |
4-bromo-2-(trideuteriomethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-4-5(7)2-3-8-6/h2-4H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTGMMXMLPTTAY-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7899245.png)









